molecular formula C21H19F2NO5 B13453675 (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid

(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid

Cat. No.: B13453675
M. Wt: 403.4 g/mol
InChI Key: HSMLVCUIBHNDEV-KZULUSFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereoisomer of the Fmoc-protected pyrrolidine carboxylic acid derivative featuring a difluoromethoxy substituent at the 4-position. These derivatives are critical in peptide synthesis, particularly as pseudo-proline motifs to prevent aggregation and enforce conformational control during solid-phase synthesis . The difluoromethoxy group introduces unique electronic and steric properties, distinguishing it from other substituents like tert-butoxy, azido, or aryl groups.

Properties

Molecular Formula

C21H19F2NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2R,4R)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12-,18-/m1/s1

InChI Key

HSMLVCUIBHNDEV-KZULUSFZSA-N

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under controlled conditions to ensure selective substitution.

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base, such as triethylamine, to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification and amidation reactions, enabling the formation of derivatives for further applications.

Reaction Type Reagents/Conditions Products References
EsterificationAlcohols, DCC/DMAP, or SOCl₂Corresponding esters (e.g., methyl or benzyl esters)
AmidationAmines, HOBt/EDC, or DICAmides (e.g., peptide bonds in solid-phase synthesis)
Activation for couplingOxalyl chloride or carbodiimidesActivated intermediates (e.g., acyl chlorides, NHS esters)

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to expose the amine for subsequent functionalization.

Reaction Type Reagents/Conditions Products References
Base-mediated cleavage20% piperidine in DMF or DBUFree amine (pyrrolidine-2-carboxylic acid derivative)

Difluoromethoxy Group Reactivity

The difluoromethoxy (−OCF₂H) group undergoes nucleophilic substitution and fluorination-related reactions.

Reaction Type Reagents/Conditions Products References
Nucleophilic substitutionStrong nucleophiles (e.g., Grignard)Substituted derivatives (e.g., −OCH₂R groups)
Acid-catalyzed hydrolysisHCl or H₂SO₄Hydroxyproline analogs (via C−O bond cleavage)

Cyclization Reactions

The pyrrolidine ring facilitates intramolecular cyclization under specific conditions.

Reaction Type Reagents/Conditions Products References
Ring-closing metathesisGrubbs catalystBicyclic structures (e.g., fused pyrrolidine systems)
Lactam formationHeat or coupling agentsFive-membered lactams (via amine-carboxylic acid cyclization)

Comparative Reactivity Table

Functional Group Key Reactions Stereochemical Impact
Carboxylic acidEsterification, amidationRetains (2R,4R) configuration in products
Fmoc-protected amineBase-mediated deprotectionNo stereochemical alteration during cleavage
Difluoromethoxy (−OCF₂H)Nucleophilic substitutionMay invert configuration at C4 if SN2 mechanism dominates

Mechanistic Insights

  • Esterification/Amidation : Proceeds via activation of the carboxylic acid to form reactive intermediates (e.g., acyl chlorides), followed by nucleophilic attack .

  • Fmoc Deprotection : Base-induced β-elimination mechanism cleaves the fluorenylmethyl group .

  • Difluoromethoxy Reactivity : The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution.

Scientific Research Applications

(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the Fmoc group can protect the amine functionality during biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters of analogous Fmoc-pyrrolidine-2-carboxylic acid derivatives:

Compound Name (Substituent at 4-position) Configuration Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(2S,4R)-4-(Difluoromethoxy) 2S,4R C21H19F2NO5 403.38 2382632-22-4 Moderately polar; electron-withdrawing substituent
(2S,4R)-4-(NH-Mtt) 2S,4R C40H36N2O4 608.74 1061737-21-0 Bulky, acid-labile Mtt group enhances hydrophobicity
(2S,4R)-4-Tritylmercapto 2S,4R C39H33NO4S 611.75 281655-34-3 Thioether linkage; trityl group increases steric bulk
(2S,4S)-4-Palmitamido 2S,4S C36H50N2O5 590.81 458547-19-8 Long alkyl chain enhances lipophilicity
(2S,4R)-4-(tert-Butoxy) 2S,4R C24H27NO5 409.47 122996-47-8 Electron-donating tert-butoxy group; improves solubility
(2R,4S)-4-Fluoro 2R,4S C20H18FNO4 355.36 913820-87-8 Compact, electronegative substituent
(2R,4S)-4-Azido 2R,4S C20H18N4O4 378.4 2137142-63-1 Click chemistry applications via azide-alkyne cycloaddition
(2S,4S)-4-(Pyridin-4-yloxy) 2S,4S C26H22N2O5 442.47 2343964-27-0 Aromatic heterocycle; potential for π-π interactions

Research Findings and Limitations

  • Key Advantages of the Difluoromethoxy Derivative: Balances polarity and steric effects, offering versatility in both hydrophilic and hydrophobic peptide sequences. The fluorine atoms may enhance metabolic stability compared to non-fluorinated analogs .
  • Limitations and Knowledge Gaps: Direct data on the (2R,4R)-configured difluoromethoxy compound are scarce; most evidence pertains to (2S,4R) or (2R,4S) stereoisomers.

Biological Activity

The compound (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula : C21H19F2NO5
  • Molar Mass : 403.38 g/mol
  • CAS Number : 2382632-22-4

Structural Characteristics

The compound features a pyrrolidine core substituted with a difluoromethoxy group and a fluorenylmethoxycarbonyl moiety. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC21H19F2NO5
Molar Mass403.38 g/mol
CAS Number2382632-22-4

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific cancer cell lines. The structure of this compound may enhance its interaction with molecular targets involved in cancer progression.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, potentially through the modulation of inflammatory cytokines and pathways.

Structure-Activity Relationships (SAR)

The biological activity of (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can be attributed to specific structural features:

  • Difluoromethoxy Group : This substitution may enhance lipophilicity, improving cell membrane permeability.
  • Fluorenylmethoxycarbonyl Moiety : Known to stabilize the compound and potentially improve binding affinity to biological targets.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study evaluated the efficacy of various pyrrolidine derivatives against breast cancer cell lines. The results indicated that modifications in the pyrrolidine structure could significantly affect cytotoxicity and selectivity towards cancer cells.
  • Inflammation Models :
    • In vitro assays demonstrated that similar compounds reduced levels of pro-inflammatory cytokines in macrophage cultures, suggesting a possible mechanism for anti-inflammatory effects.
  • Enzyme Inhibition :
    • Investigations into enzyme inhibition revealed that certain derivatives could inhibit kinases involved in cancer signaling pathways, thereby providing insights into their potential therapeutic applications.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of tumor growth
Anti-inflammatoryReduction of cytokine levels
Enzyme inhibitionTargeting cancer-related kinases

Q & A

Q. What are the recommended protocols for synthesizing (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group at the pyrrolidine nitrogen to prevent unwanted side reactions during peptide coupling .
  • Stereoselective Functionalization : The difluoromethoxy group is introduced at the 4R position via nucleophilic substitution or oxidation-reduction sequences, ensuring retention of stereochemistry .
  • Purification : Reverse-phase HPLC or flash chromatography is used to isolate the compound, with purity verified by analytical HPLC (>95%) and mass spectrometry (e.g., [M+H]+ = 403.38 g/mol for Fmoc derivatives) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Storage : Store at –20°C in a desiccator, protected from light and moisture to prevent decomposition of the Fmoc group .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (ACUTE TOX 4; H332) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the conformational dynamics of pyrrolidine derivatives in peptide synthesis?

Methodological Answer: The difluoromethoxy substituent at the 4R position induces ring puckering in the pyrrolidine backbone, stabilizing a Cγ-endo conformation. This reduces steric clashes during peptide chain elongation, as shown in X-ray crystallography studies of analogous Fmoc-Pro(4-OCF2H)-OH derivatives . Fluorine’s electronegativity also enhances hydrophobic interactions, minimizing aggregation in solid-phase peptide synthesis (SPPS) .

Q. What strategies mitigate aggregation during SPPS when using this compound?

Methodological Answer:

  • Pseudoproline Approach : Incorporate the compound as a "pseudo-proline" motif. The difluoromethoxy group disrupts β-sheet formation, reducing chain aggregation. Use 20% hexafluoroisopropanol (HFIP) in DCM for resin swelling to enhance solubility .
  • Coupling Optimization : Activate with HATU/DIPEA in DMF at 0°C to minimize racemization. Monitor coupling efficiency via Kaiser test or FT-IR for unreacted amines .

Q. How can researchers validate the stereochemical integrity of the (2R,4R) configuration?

Methodological Answer:

  • Chiral HPLC : Use a Chirobiotic T column (4.6 × 250 mm) with a gradient of 0.1% TFA in acetonitrile/water (30:70 to 60:40 over 20 min). Retention times should match reference standards (e.g., CAS 2382632-22-4) .
  • Circular Dichroism (CD) : Compare the CD spectrum to known (2R,4R) derivatives. A positive Cotton effect at 220–230 nm confirms the correct configuration .

Q. What are the implications of this compound’s logP and solubility for pharmacokinetic studies?

Methodological Answer:

  • logP : Calculated logP = 2.1 (via ChemDraw), indicating moderate hydrophobicity. This enhances membrane permeability but may require formulation with cyclodextrins for in vivo delivery .
  • Solubility : Soluble in DMSO (50 mg/mL) and DMF, but precipitates in aqueous buffers. For cell-based assays, use ≤1% DMSO to maintain viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.